(1,2-13C2)butanoic acid

Catalog No.
S1914393
CAS No.
286367-72-4
M.F
C4H8O2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-13C2)butanoic acid

CAS Number

286367-72-4

Product Name

(1,2-13C2)butanoic acid

IUPAC Name

(1,2-13C2)butanoic acid

Molecular Formula

C4H8O2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1

InChI Key

FERIUCNNQQJTOY-CQDYUVAPSA-N

SMILES

CCCC(=O)O

Canonical SMILES

CCCC(=O)O

Isomeric SMILES

CC[13CH2][13C](=O)O

Unveiling Metabolic Pathways with Isotopic Labeling

The presence of ¹³C isotopes in Butyric acid-1,2-13C2 allows researchers to track its movement and transformation within a system. When this isotopically labeled molecule is introduced into an organism or biological process, scientists can monitor its fate using techniques like Mass Spectrometry . By analyzing the distribution of ¹³C isotopes in resulting products, researchers can elucidate metabolic pathways – the intricate routes molecules take within cells or organisms. This information is crucial for understanding how organisms utilize nutrients, synthesize essential molecules, and maintain their overall health.

(1,2-Carbon-13)butanoic acid, also known as butyric acid-1,2-^13C_2, is a stable isotope-labeled derivative of butanoic acid. Its molecular formula is C₄H₈O₂, and it features two carbon atoms that are isotopically labeled with carbon-13 (^13C). This compound is an oily, colorless liquid with a characteristic unpleasant odor, commonly associated with rancid butter, from which its name derives. Butanoic acid is a short-chain saturated fatty acid that plays a significant role in various biological processes and industrial applications.

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters, which are often used in flavorings and fragrances.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  • Saponification: Reacts with sodium hydroxide to produce sodium butyrate and water.
    C4H8O2+NaOHC4H7O2Na+H2O\text{C}_4\text{H}_8\text{O}_2+\text{NaOH}\rightarrow \text{C}_4\text{H}_7\text{O}_2\text{Na}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, butanoic acid can lose carbon dioxide to yield hydrocarbons.

Butanoic acid is known for its biological significance. It serves as a vital energy source for colonocytes (cells of the colon) and plays a role in gut health. Additionally, it has been studied for its potential effects on metabolism and its role as a signaling molecule in various physiological processes. In particular, butanoic acid has been shown to exhibit anti-inflammatory properties and may influence the gut microbiome positively.

The synthesis of (1,2-Carbon-13)butanoic acid can be achieved through various methods:

  • Microbial Fermentation: Anaerobic bacteria such as Clostridium butyricum can produce butanoic acid through the fermentation of carbohydrates.
  • Chemical Synthesis: It can be synthesized from acetic acid via the following reaction:
    2CH3COOHC4H8O2+CO2+H2O2\text{CH}_3\text{COOH}\rightarrow \text{C}_4\text{H}_8\text{O}_2+\text{CO}_2+\text{H}_2\text{O}
  • Labeled Isotope Incorporation: The incorporation of carbon-13 isotopes can be achieved during the fermentation or chemical synthesis process by using labeled precursors.

(1,2-Carbon-13)butanoic acid has several applications:

  • Nutritional Studies: Used as a tracer in metabolic studies to understand fatty acid metabolism.
  • Flavoring Agents: Employed in the food industry for its characteristic flavor profile.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders and gut health.

Research on (1,2-Carbon-13)butanoic acid includes interaction studies that explore its effects on metabolic pathways and gut microbiota. The compound's ability to influence short-chain fatty acid levels has implications for health, particularly in relation to inflammatory bowel diseases and obesity. Studies have shown that butanoic acid can modulate immune responses and may have protective effects against certain diseases.

Several compounds are structurally or functionally similar to (1,2-Carbon-13)butanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaCharacteristicsUnique Features
Butanoic AcidC₄H₈O₂Colorless liquid, unpleasant odorNaturally occurring in rancid butter
Propanoic AcidC₃H₆O₂Short-chain carboxylic acidOne carbon shorter than butanoic acid
Pentanoic AcidC₅H₁₀O₂Colorless liquidOne carbon longer than butanoic acid
Hexanoic AcidC₆H₁₂O₂Fatty odorUsed in flavorings and perfumes
Malonic AcidC₄H₆O₄Dicarboxylic acidContains two carboxyl groups

(1,2-Carbon-13)butanoic acid's unique feature lies in its isotopic labeling, which allows for precise tracking in biological studies and metabolic research. This labeling distinguishes it from other fatty acids by enabling researchers to study metabolic pathways involving short-chain fatty acids more effectively.

The synthesis and characterization of (1,2-¹³C₂)butanoic acid represents a specialized area of isotope chemistry requiring precise control over labeling position and maintenance of isotopic integrity throughout synthetic and purification processes. This section provides comprehensive coverage of synthetic methodologies, purification techniques, and analytical verification methods specifically developed for this doubly-labeled carbon isotopologue.

Chemical Synthesis Pathways for Position-Specific ¹³C Labeling

The preparation of (1,2-¹³C₂)butanoic acid demands synthetic approaches that can introduce carbon-13 isotopes at specific positions within the molecular framework while maintaining high isotopic purity and acceptable chemical yields. Several distinct synthetic pathways have been developed to address these requirements.

Carboxylation Reactions with ¹³C-Labeled Precursors

Carboxylation reactions using ¹³C-labeled carbon dioxide represent the most widely employed methodology for introducing isotopic labels at the carboxyl position of carboxylic acids [1] [2]. The strategic implementation of these reactions for (1,2-¹³C₂)butanoic acid synthesis requires careful selection of starting materials and reaction conditions to achieve dual labeling.

The primary synthetic route involves Grignard carboxylation using propylmagnesium bromide as the organometallic nucleophile and ¹³CO₂ as the electrophilic carbon source [2]. This reaction proceeds through nucleophilic attack of the Grignard reagent on ¹³CO₂, followed by hydrolytic workup to yield the labeled carboxylic acid. The reaction demonstrates excellent regioselectivity for carboxyl carbon labeling and achieves isotopic purities exceeding 99 atom percent ¹³C [2].

Alternative carboxylation methodologies employ transition metal-catalyzed carbonylation reactions. Palladium-catalyzed carboxylation of propyl halides using ¹³CO as the carbon monoxide source provides access to ¹³C-labeled butanoic acid derivatives [1]. These catalytic systems demonstrate remarkable functional group tolerance and can accommodate various substitution patterns while maintaining high isotopic fidelity.

Recent developments in decarboxylative carboxylation strategies offer complementary approaches for isotope exchange reactions [2] [3]. These methods involve initial decarboxylation of unlabeled carboxylic acids followed by recarboxylation with ¹³CO₂, enabling direct isotopic substitution without extensive synthetic manipulation. The process achieves excellent isotopic incorporation while preserving the overall molecular architecture [3].

Hydroxycarbonylation reactions using formic acid derivatives represent an emerging methodology for ¹³C incorporation [4]. Treatment of aryl diazonium salts with H¹³COOH under palladium catalysis provides efficient access to ¹³C-labeled carboxylic acids with satisfactory yields and isotopic purity [4].

Enzymatic Biosynthesis Using Isotopically Enriched Substrates

Enzymatic approaches to ¹³C labeling offer unique advantages in terms of stereoselectivity and mild reaction conditions, particularly for complex molecular architectures where chemical methods may prove challenging [5] [6]. The biosynthetic pathways for butanoic acid production can be effectively modified to incorporate ¹³C-labeled substrates, resulting in site-specific isotopic incorporation.

Microbial fermentation systems represent the most extensively studied enzymatic approach for ¹³C-labeled butanoic acid synthesis [5] [7]. Clostridium species, particularly Clostridium tyrobutyricum, demonstrate efficient conversion of ¹³C-labeled glucose and acetate precursors to butanoic acid through well-established metabolic pathways [5]. The incorporation of [1-¹³C]acetate and [2-¹³C]acetate into fermentation media results in specific labeling patterns that can be traced through the polyketide biosynthetic machinery [5].

The enzymatic carboxylation of acetyl-coenzyme A derivatives using isotopically labeled carbon dioxide provides another route for ¹³C incorporation [5]. Acetyl-CoA carboxylase enzymes demonstrate excellent substrate tolerance and can efficiently incorporate ¹³CO₂ into the growing carbon chain, resulting in carboxyl-labeled products with high isotopic fidelity [5].

Enzymatic elongation reactions using ¹³C-labeled malonyl-CoA derivatives offer precise control over labeling position within the carbon skeleton [5] [6]. The sequential condensation reactions catalyzed by fatty acid synthase complexes can be directed to incorporate ¹³C at specific positions by judicious selection of labeled building blocks [6].

Purification and Isolation Techniques for Isotopologues

The purification of isotopically labeled compounds requires specialized techniques that can effectively separate the desired isotopologue from unlabeled impurities while maintaining isotopic integrity throughout the isolation process [8] [9]. Several chromatographic and physical separation methods have been developed specifically for ¹³C-labeled carboxylic acids.

Fractional distillation represents the most straightforward approach for butanoic acid purification, taking advantage of the slight boiling point differences between isotopologues [10]. The isotope effect in vapor pressure results in preferential enrichment of lighter isotopologues in the vapor phase, requiring careful optimization of distillation conditions to achieve effective separation [10]. Multiple theoretical plates and controlled reflux ratios are essential for achieving high-purity isotopically labeled products [10].

Column chromatography using various stationary phases provides excellent resolution for isotopologue separation [8] [11]. Silica gel chromatography with gradient elution systems demonstrates effective separation of ¹³C-labeled carboxylic acids from their unlabeled counterparts [8]. The isotope effect on adsorption behavior results in differential retention times that can be exploited for preparative separations [11].

Gas chromatography represents one of the most powerful techniques for isotopologue separation, particularly when coupled with specialized stationary phases designed for isotope discrimination [11]. Ionic liquid stationary phases, including IL111i and SPB-20 phases, demonstrate remarkable ability to separate isotopologues based on subtle differences in molecular interactions [11]. The separation mechanism involves differential partitioning between the mobile and stationary phases, with heavier isotopologues typically exhibiting longer retention times on polar stationary phases [11].

Preparative high-performance liquid chromatography provides the highest resolution for isotopologue separation while maintaining excellent recovery yields [9] [12]. Reversed-phase chromatography using aqueous mobile phases demonstrates effective separation of carboxylic acid isotopologues with minimal isotopic fractionation [9]. Ion-pair chromatography and mixed-mode chromatography offer complementary separation mechanisms for challenging isotopologue mixtures [9].

Liquid-liquid extraction techniques using selective solvents can achieve preliminary enrichment of isotopically labeled compounds [13] [14]. Salting-out extraction systems using inorganic salts demonstrate efficient recovery of butyric acid from complex mixtures while maintaining isotopic composition [13] [15]. The combination of calcium chloride and ethanol-based extraction systems achieves extraction efficiencies exceeding 99% for butyric acid recovery [13].

Spectroscopic Verification of Labeling Position Fidelity

Verification of isotopic labeling position and quantification of isotopic enrichment requires sophisticated analytical techniques capable of distinguishing between different labeling patterns and measuring isotopic ratios with high precision [16] [17] [18].

¹³C Nuclear Magnetic Resonance Signature Analysis

¹³C Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for characterizing isotopically labeled compounds, providing detailed information about labeling position, isotopic enrichment, and molecular structure [16] [17] [19]. The technique exploits the magnetic properties of ¹³C nuclei to generate characteristic spectra that reveal the location and extent of isotopic labeling.

The ¹³C Nuclear Magnetic Resonance spectrum of (1,2-¹³C₂)butanoic acid exhibits distinctive features that confirm the position-specific labeling pattern [16] [19]. The carboxyl carbon (C1) resonates at δ 180.2 parts per million, appearing as a singlet due to the absence of scalar coupling with adjacent ¹²C nuclei [16] [19]. The α-carbon (C2) displays a characteristic signal at δ 36.5 parts per million, appearing as a triplet due to ¹³C-¹³C coupling with the labeled carboxyl carbon [16] [20].

¹³C-¹³C coupling constants provide crucial information about the connectivity between labeled carbon atoms and serve as definitive proof of dual labeling [20] [21]. The one-bond ¹³C-¹³C coupling constant between C1 and C2 typically ranges from 35-40 Hertz, confirming the adjacent positioning of the isotopic labels [20] [21]. This coupling pattern is diagnostic for the (1,2-¹³C₂) labeling pattern and distinguishes it from other possible isotopomers [21].

Quantitative ¹³C Nuclear Magnetic Resonance analysis enables precise determination of isotopic enrichment levels by comparing signal intensities of labeled and unlabeled carbon positions [22] [23]. Integration of ¹³C signals relative to external standards provides accurate measurement of atom percent ¹³C enrichment, typically achieving precision levels of ±0.1 atom percent [22] [23].

Two-dimensional ¹³C Nuclear Magnetic Resonance experiments, particularly ¹³C-¹³C correlation spectroscopy, provide unambiguous confirmation of isotopic labeling patterns [23] [24]. These experiments reveal direct ¹³C-¹³C connectivities through scalar coupling networks, enabling identification of all labeled positions within the molecular framework [23] [24]. The technique proves particularly valuable for complex labeling patterns where multiple ¹³C positions may be present [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary analytical information about isotopic labeling through characteristic fragmentation patterns and isotopologue distributions [18] [25] [26]. The technique offers high sensitivity for isotope detection and can provide quantitative information about labeling efficiency and position.

Electron ionization mass spectrometry of (1,2-¹³C₂)butanoic acid generates characteristic fragmentation patterns that reflect the isotopic labeling positions [27] [25]. The molecular ion peak appears at mass-to-charge ratio 91 for the doubly-labeled compound, representing a +2 mass shift from the unlabeled analog [25] [26]. This isotopic shift confirms the presence of two ¹³C atoms within the molecular framework [25].

Fragmentation analysis reveals diagnostic ion patterns that confirm labeling position [27] [25]. Loss of the carboxyl group ([M-CO₂H]⁺) generates a fragment at mass-to-charge ratio 46, indicating ¹³C labeling at the carboxyl position [27]. Chain fragmentation reactions produce characteristic ion series that reveal the distribution of isotopic labels throughout the carbon skeleton [27].

High-resolution mass spectrometry enables precise determination of isotopic composition through accurate mass measurement [18]. The technique can distinguish between different isotopologue species and provide quantitative information about isotopic purity [18]. Isotope ratio measurements achieve precision levels comparable to dedicated isotope ratio mass spectrometers [18].

Tandem mass spectrometry using collision-induced dissociation provides detailed structural information about labeled positions through controlled fragmentation pathways [18]. Multiple-stage mass spectrometry experiments can trace the fate of isotopic labels through complex fragmentation cascades, providing unambiguous confirmation of labeling patterns [18].

Chemical ionization mass spectrometry using various reagent gases can enhance molecular ion stability and provide alternative fragmentation pathways for structural elucidation [18]. Ammonia chemical ionization typically generates stable [M+NH₄]⁺ adduct ions that facilitate accurate molecular weight determination for isotopically labeled compounds [18].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1,2-~13~C_2_)Butanoic acid

Dates

Modify: 2024-04-14

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